Feruginidin
Description
Feruginidin is a sesquiterpenoid compound based on the carotane skeleton, first isolated from Ferula jaeschkeana in 1987 by Garg et al. . Alongside its structural analog Ferugin, this compound represents a subgroup of carotane derivatives characterized by a 15-carbon backbone with specific oxygenation patterns. These compounds are primarily studied for their natural occurrence in Ferula species, which are traditionally used in herbal medicine .
Properties
CAS No. |
109517-73-9 |
|---|---|
Molecular Formula |
C22H30O5 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[(3R,3aS)-3-hydroxy-6-(hydroxymethyl)-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C22H30O5/c1-14(2)22(26)11-10-21(3)9-8-15(13-23)12-18(19(21)22)27-20(25)16-4-6-17(24)7-5-16/h4-8,14,18-19,23-24,26H,9-13H2,1-3H3/t18?,19-,21?,22-/m1/s1 |
InChI Key |
FPUSCWGZFFIOSW-XZJNEJNUSA-N |
Isomeric SMILES |
CC(C)[C@@]1(CCC2([C@H]1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |
Canonical SMILES |
CC(C)C1(CCC2(C1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Feruginidin can be synthesized through several methods, including the condensation of appropriate phenolic compounds. One common synthetic route involves the use of chalcone intermediates, which undergo cyclization and subsequent oxidation to form the anthocyanidin structure. The reaction conditions typically involve acidic environments and controlled temperatures to ensure proper formation of the compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in anthocyanins, such as berries and certain flowers. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: Feruginidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid intermediates, which are important in the formation of stable pigments.
Reduction: Reduction reactions can convert this compound to its leucoanthocyanidin form, which is colorless.
Substitution: Substitution reactions, particularly involving hydroxyl groups, can modify the chemical structure and properties of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinonoid intermediates.
Reduction Products: Leucoanthocyanidins.
Substitution Products: Various acylated or alkylated derivatives.
Scientific Research Applications
Feruginidin has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. This compound’s ability to modulate signaling pathways makes it a candidate for therapeutic applications.
Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties.
Mechanism of Action
Feruginidin exerts its effects through various molecular mechanisms:
Antioxidant Activity: this compound neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-cancer Properties: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Feruginidin vs. Ferugin
- Structural Similarities : Both compounds share the carotane skeleton, featuring a bicyclic framework with oxygenated functional groups.
- Key Differences: this compound and Ferugin differ in the position and number of hydroxyl or methyl groups, as inferred from their isolation and spectral data .
- Source : Both are derived from Ferula jaeschkeana, suggesting biosynthetic pathway similarities .
This compound vs. Ferkuchin
- Structural Class: Ferkuchin, reported by Babekov et al. (2001), has a distinct triterpenoid structure unrelated to the carotane backbone, indicating divergent biosynthetic origins .
This compound vs. Isocarotane Derivatives
- Skeletal Isomerism : Isocarotane derivatives, also isolated from Ferula jaeschkeana, exhibit a rearranged carbon skeleton compared to carotane. This isomerism impacts their stereochemical properties and reactivity .
- Functionalization : Isocarotane derivatives often feature additional hydroxylation or methylation sites, which may influence their solubility and bioactivity .
This compound vs. Ferutinin
- Molecular Formula: Ferutinin (C₂₂H₃₀O₄) has a larger molecular framework compared to this compound, which is presumed to be a smaller sesquiterpenoid .
- Structural Class: Ferutinin is a diterpene ester, whereas this compound is a sesquiterpenoid, highlighting fundamental differences in their biosynthesis and functional roles .
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